molecular formula C10H17NO2 B13184649 3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one

3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one

Cat. No.: B13184649
M. Wt: 183.25 g/mol
InChI Key: UBZYFHMCUSLKEI-UHFFFAOYSA-N
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Description

3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one ( 1934801-07-6) is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This chemical features a pyrrolidin-2-one moiety, a five-membered lactam ring, substituted with a 2-(1-hydroxycyclobutyl)ethyl chain. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, known for its presence in biologically active molecules and its utility as a building block in organic synthesis. Compounds based on the pyrrolidin-2-one structure have been investigated as key intermediates or core structures in the development of therapeutic agents, including inhibitors of protein-protein interactions such as the MDM2-p53 interaction for cancer research . Furthermore, structurally similar lactam derivatives have been explored for their potential as kinase inhibitors and other biologically relevant targets. The presence of both the lactam and the hydroxycyclobutyl group in this molecule makes it a versatile chiral synthon, potentially useful in the design of novel compounds for pharmacological screening and as an intermediate in the synthesis of more complex molecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-[2-(1-hydroxycyclobutyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C10H17NO2/c12-9-8(3-7-11-9)2-6-10(13)4-1-5-10/h8,13H,1-7H2,(H,11,12)

InChI Key

UBZYFHMCUSLKEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCC2CCNC2=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one

Detailed Synthetic Routes

Route A: Organolithium Addition to Cyclobutanone Derivative Followed by Pyrrolidinone Coupling

A reported method involves the preparation of 1-(prop-1-en-2-yl)cyclobutan-1-ol as an intermediate, which is then converted to the hydroxycyclobutyl side chain. This intermediate is synthesized by reaction of 2-bromopropene with tert-butyllithium at low temperature (-78 °C) in tetrahydrofuran (THF), followed by addition of a cyclobutanone derivative. The reaction is quenched with ammonium chloride solution, and the product is extracted and purified.

Subsequently, the hydroxycyclobutyl-ethyl moiety is coupled to the pyrrolidin-2-one ring through nucleophilic substitution or reductive amination methods to afford the target compound.

Route B: Stereoconservative Synthesis from Malic Acid Derivatives

An alternative stereoselective approach starts from malic acid derivatives to construct the hydroxy-substituted pyrrolidinone moiety. This method employs immobilized cyanoborohydride on Amberlyst 26 resin as a reducing agent in trifluoroethanol solvent, providing a stereoconservative reduction step that maintains chiral integrity.

This approach is particularly useful for synthesizing the metabolite analogs of biologically active 3-aminopyrazole CDK2/cyclin A inhibitors, where the hydroxycyclobutyl substituent is introduced with high stereochemical control.

Route C: Synthesis via Azido-Hydroxybutyric Acid Esters

The synthesis of (S)-3-hydroxy-2-pyrrolidinone, a key intermediate, can be achieved from (S)-4-azido-2-hydroxybutyric acid ethyl ester by reduction with triphenylphosphine in tetrahydrofuran at room temperature, followed by hydrolysis in water. This intermediate can then be elaborated to introduce the 2-(1-hydroxycyclobutyl)ethyl side chain through alkylation or coupling reactions.

Representative Experimental Conditions and Yields

Step Reaction Conditions Yield Notes
1 Formation of 1-(prop-1-en-2-yl)cyclobutan-1-ol 2-bromopropene + t-BuLi in THF, -78 °C, 20 min; then cyclobutanone derivative added Not specified Quenched with NH4Cl; extraction with EtOAc
2 Stereoconservative reduction Cyanoborohydride immobilized on Amberlyst 26 in trifluoroethanol, room temp High yield, stereospecific Alternative to solution-phase reducing agents
3 Preparation of (S)-3-hydroxy-2-pyrrolidinone (S)-4-azido-2-hydroxybutyric acid ethyl ester + triphenylphosphine in THF, 20 °C, 6 h; then hydrolysis in water, 48 h 75% Reference: Huang et al.
4 Protection of hydroxy group Triisopropylsilyl chloride, imidazole in DMF, 20 °C, 12 h 99% Used for selective functionalization

Purification and Characterization

  • Purification typically involves extraction, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
  • Silica gel column chromatography with gradients of ethyl acetate and hexanes or methanol is used for final purification.
  • Characterization data include ^1H-NMR, ^13C-NMR, and IR spectra confirming the presence of hydroxy, lactam, and cyclobutyl moieties.
  • Optical rotation and melting points are recorded for chiral intermediates to confirm stereochemistry.

Analytical Data Summary

Parameter Data Source
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name This compound
^1H-NMR (DMSO-d6) δ 7.6 (bs, 1H), 5.4 (bs, 1H), 3.97 (t, 1H, J=8.4 Hz), 3.0–3.2 (m, 2H), 2.2–2.3 (m, 1H), 1.6–1.8 (m, 1H)
IR (KBr) νmax (cm⁻¹) 1719, 1697, 1659, 1305, 1177
Optical Rotation [α]D24 -35.5 (C=1.09, MeOH)

Chemical Reactions Analysis

3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. Additionally, it has applications in the pharmaceutical industry as a building block for drug development .

Mechanism of Action

The mechanism of action of 3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives with Aromatic Substituents

Compounds such as 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) () feature aromatic substituents (e.g., benzyl, fluorobenzoyl) on the pyrrolidin-2-one core. These derivatives exhibit potent anti-Alzheimer’s activity via AChE inhibition, with IC₅₀ values comparable to donepezil .

Triazine-Modified Pyrrolidin-2-one Derivatives

Compounds like 1-(3-((4-amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (70) () incorporate triazine rings linked to the pyrrolidin-2-one core. These derivatives act as dual FFAR1/FFAR4 allosteric modulators, with nanomolar potency in cAMP assays . The target compound’s simpler substituent profile may limit multi-target activity but could enhance selectivity for specific biological pathways.

Hydroxy-Substituted Derivatives

  • (3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one () has a hydroxyl group directly on the pyrrolidin-2-one ring, adjacent to an ethynyl group. This structure enables hydrogen bonding and influences stereoelectronic properties, though its pharmacological activity remains uncharacterized .
  • The target compound’s hydroxyl group is distal to the core, located on a cyclobutyl ring, which may reduce intramolecular hydrogen bonding but enhance conformational flexibility.

Thiol- and Amino-Substituted Derivatives

  • 1-(1,3-bis((4-nitrophenyl)thio)propyl)pyrrolidin-2-one () contains thioether linkages, which improve redox activity and metal-binding capacity .
  • 1-(3-aminopropyl)pyrrolidin-2-one () features an amino group, enabling protonation at physiological pH and enhancing membrane permeability . The target compound’s hydroxyl group offers similar polarity but lacks the basicity of amino substituents.

Electronic and Thermodynamic Properties

DFT studies on 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) () reveal HOMO-LUMO gaps of ~5.2 eV, indicating moderate reactivity.

Research Findings and Implications

  • Anti-Alzheimer’s Potential: Aromatic pyrrolidin-2-one derivatives () demonstrate that bulkier substituents enhance AChE binding. The target compound’s hydroxycyclobutyl group may optimize interactions with peripheral anionic sites of AChE, warranting enzymatic assays.
  • Receptor Modulation : Triazine-containing derivatives () highlight the importance of extended conjugation for dual receptor activity. The target compound’s aliphatic chain may favor interactions with hydrophobic binding pockets.
  • Synthetic Accessibility: The hydroxycyclobutyl moiety in the target compound could be synthesized via cyclobutanol alkylation, analogous to methods in , though yield optimization may be required.

Biological Activity

3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one, also known as a pyrrolidinone derivative, has garnered attention in scientific research for its potential biological activities. This compound is studied primarily for its effects on various biological pathways, including enzyme inhibition and receptor interactions. This article delves into the biological activity of this compound, highlighting significant findings from diverse research sources.

  • Molecular Formula : C10H17NO2
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interactions with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking catalytic activity. This action can influence metabolic pathways and cellular functions.
  • Receptor Binding : It has been shown to bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting physiological responses.
  • Pathway Modulation : The compound can influence various biochemical pathways, leading to alterations in cellular functions and potential therapeutic effects .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : There is evidence supporting its potential use as an analgesic agent, providing pain relief through its action on pain pathways.
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial effects against various pathogens.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on CNS Disorders : A patent describes the use of similar compounds as antagonists for serotonin receptors, indicating potential applications in treating CNS disorders such as depression and anxiety disorders .
  • In Vitro Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer progression, suggesting a role in cancer therapy. For instance, a study showed that related compounds effectively inhibited tumor growth in xenograft models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryPotential to reduce inflammation
AnalgesicEvidence of pain relief effects
AntimicrobialActivity against various pathogens
CNS DisordersPotential treatment for depression and anxiety
Cancer TherapyInhibition of tumor growth in preclinical models

Q & A

Q. How to design assays for detecting off-target interactions with G-protein-coupled receptors (GPCRs)?

  • Methodological Answer :
  • Perform β-arrestin recruitment assays (e.g., BRET-based) against GPCR panels (e.g., adrenergic or serotonin receptors).
  • Cross-validate with calcium flux assays (FLIPR) to rule out false positives from autofluorescence .

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